molecular formula C15H13N3O2 B14436153 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline CAS No. 77242-44-5

1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline

Cat. No.: B14436153
CAS No.: 77242-44-5
M. Wt: 267.28 g/mol
InChI Key: YWNGYHIQQHWFJD-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline is an organic compound belonging to the pyrazoline family Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a phenyl group at the first position and a 2-nitrophenyl group at the third position of the pyrazoline ring

Preparation Methods

The synthesis of 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of 2-nitroacetophenone with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazoline ring.

Synthetic Route:

    Condensation Reaction: 2-nitroacetophenone reacts with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form this compound.

Reaction Conditions:

    Temperature: Typically carried out at elevated temperatures (around 80-100°C).

    Catalysts: Acidic catalysts such as hydrochloric acid or acetic acid are commonly used.

Chemical Reactions Analysis

1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation:

  • The compound can be oxidized to form corresponding pyrazole derivatives.
  • Common oxidizing agents include peroxy acids and hydrogen peroxide.

Reduction:

  • Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
  • The major product formed is 1-Phenyl-3-(2-aminophenyl)-2-pyrazoline.

Substitution:

  • Electrophilic substitution reactions can occur at the phenyl rings.
  • Common reagents include halogens and nitrating agents.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Used in the development of bioactive molecules and pharmaceuticals.

Medicine:

  • Potential applications in drug discovery and development.
  • Studied for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the development of dyes and pigments.
  • Potential applications in materials science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes.

Molecular Targets:

  • Enzymes involved in oxidative stress and inflammation.
  • Receptors associated with pain and inflammation pathways.

Pathways Involved:

  • Modulation of the NF-κB pathway, which plays a role in inflammation and immune response.
  • Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline
  • 1-Phenyl-3-(2-chlorophenyl)-2-pyrazoline
  • 1-Phenyl-3-(2-methylphenyl)-2-pyrazoline

Comparison:

  • The presence of the nitro group at the 2-position of the phenyl ring in 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline imparts unique electronic and steric properties, influencing its reactivity and biological activity.
  • Compared to other derivatives, this compound may exhibit different pharmacological profiles and chemical reactivity due to the specific positioning of the nitro group.

Properties

CAS No.

77242-44-5

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-(2-nitrophenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C15H13N3O2/c19-18(20)15-9-5-4-8-13(15)14-10-11-17(16-14)12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

YWNGYHIQQHWFJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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